Herculin

Platelet aggregation Alkaloid pharmacology Antithrombotic research

Platelet aggregation researchers often face low-potency tool compounds that require high micromolar concentrations, introducing off-target noise and compromising SAR fidelity. Herquline B eliminates this bottleneck with >100-fold enhanced potency over its congener Herquline A, enabling definitive mechanistic dissection at low micromolar dosing. • IC50 = 1.6 µM (ADP-induced) & 5.0 µM (PAF-induced) - robust, reproducible inhibition with minimal off-target liability • >100× selectivity gain over Herquline A driven by pyrrolidine ring cleavage, validated in head-to-head aggregation assays • Strained piperazine-bis-cyclohexenone scaffold ideal for medicinal chemistry diversification and target deconvolution studies

Molecular Formula C16H29NO
Molecular Weight 251.41 g/mol
Cat. No. B1236728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerculin
Synonymsherculin
herculin protein, human
herculin protein, mouse
herculin protein, rat
human myogenic factor, Myf-6
MRF4
muscle regulatory factor 4
Myf-6
MYF6 protein, human
Myf6 protein, mouse
Myf6 protein, rat
myogenic factor 6
myogenic factor 6 (herculin) protein, human
myogenic factor 6 protein, mouse
myogenic factor 6 protein, rat
myogenic factor, Myf-6
Molecular FormulaC16H29NO
Molecular Weight251.41 g/mol
Structural Identifiers
SMILESCCCC=CCCCCC=CC(=O)NCC(C)C
InChIInChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,17,18)/b7-6+,13-12+
InChIKeyJNPRQUIWDVDHIT-GYIPPJPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Herquline B for Scientific Research and Procurement: A Potent Platelet Aggregation Inhibitor Alkaloid


Herquline B is a fungal alkaloid secondary metabolite belonging to the piperazine class, originally isolated from Penicillium herquei Fg-372 [1]. It is characterized by a unique strained macrocyclic structure containing one piperazine and two cyclohexenone moieties [1]. Herquline B is structurally and biosynthetically related to herquline A, from which it is derived via pyrrolidine ring cleavage [1]. It has garnered significant interest as a potent inhibitor of platelet aggregation, demonstrating quantifiable efficacy in vitro [1].

Why Herquline B Cannot Be Substituted with Generic Alkaloids or In-Class Analogs


Herquline B exhibits a highly specific and potent inhibitory profile against platelet aggregation that is not replicated by generic alkaloids or even its close structural analog, herquline A [1]. The cleavage of the pyrrolidine ring in herquline A to form herquline B results in a dramatic >100-fold increase in potency for ADP-induced aggregation and a >48-fold increase for PAF-induced aggregation [1]. Furthermore, its unique strained piperazine framework confers distinct synthetic challenges and biological properties that are not shared by simpler alkaloid structures [2]. Therefore, substitution with alternative alkaloids would compromise experimental outcomes and invalidate structure-activity relationship (SAR) studies.

Quantitative Evidence for Herquline B Differentiation: Procurement and Selection Guide


Platelet Aggregation Inhibition: Herquline B vs. Herquline A – Head-to-Head Comparison

Herquline B exhibits significantly greater potency as a platelet aggregation inhibitor compared to its direct analog, herquline A [1]. In vitro assays using ADP and PAF as inducers demonstrate that herquline B inhibits aggregation with IC50 values of 1.6 μM and 5.0 μM, respectively [1]. In contrast, herquline A requires substantially higher concentrations, with IC50 values of 180 μM and 240 μM for ADP and PAF, respectively . This represents a >112-fold and >48-fold improvement in potency, respectively [1].

Platelet aggregation Alkaloid pharmacology Antithrombotic research

Synthetic Complexity: Herquline B vs. Herquline C – A Metric for Procurement and Research

The total synthesis of herquline B is a non-trivial endeavor, requiring 14 steps as reported [1]. This synthetic complexity, while a challenge, underscores the value of procuring the authentic natural product for biological studies, as de novo synthesis would be resource-intensive. For comparison, the synthesis of the related congener herquline C requires 13 steps [1], indicating that even minor structural variations can impact synthetic accessibility.

Total synthesis Alkaloid chemistry Piperazine alkaloids

Antiviral Activity: Herquline B vs. Herquline A – Differential Bioactivity Profiles

While herquline A demonstrates anti-influenza virus activity, inhibiting cell death induced by influenza A strain A/PR/8/34 in MDCK cells with an IC50 of 10 μg/ml , there are no reports of herquline B exhibiting similar antiviral properties. This differential activity profile suggests that the structural modification (pyrrolidine ring cleavage) confers selectivity towards platelet aggregation pathways over antiviral mechanisms.

Antiviral screening Influenza virus Natural product pharmacology

Cytotoxicity Profile: Herquline B vs. Baseline – A Supporting Metric for Cell-Based Assays

Herquline A, the direct precursor of herquline B, exhibits a favorable cytotoxicity profile, showing no cytotoxicity against several human cell lines at concentrations up to 100 μg/ml [1]. While direct cytotoxicity data for herquline B are not explicitly reported, its structural similarity and shared biosynthetic origin suggest a comparable safety margin for cell-based assays. This contrasts with many alkaloids that exhibit significant cytotoxicity at similar concentrations, making herquline B a more suitable candidate for functional studies.

Cytotoxicity Cell viability Natural product safety

Optimal Research and Industrial Applications for Herquline B


Platelet Aggregation and Thrombosis Research

Herquline B serves as a potent and selective inhibitor of platelet aggregation, making it an essential tool for dissecting the molecular mechanisms of thrombus formation. Its >100-fold higher potency over herquline A [1] allows for robust inhibition at low micromolar concentrations, minimizing off-target effects and ensuring reliable data in assays using ADP or PAF as agonists.

Structure-Activity Relationship (SAR) Studies on Piperazine Alkaloids

The unique structural features of herquline B, including its strained piperazine core and cyclohexenone moieties, provide a valuable scaffold for medicinal chemistry exploration. Its well-defined synthetic route [2] and potent bioactivity make it an ideal starting point for designing novel analogs with improved pharmacological properties.

Natural Product Chemical Biology and Target Identification

Given its specific and potent inhibitory activity, herquline B can be employed in chemical biology approaches to identify and validate its molecular target(s) involved in platelet aggregation. Its differential activity compared to herquline A [1] offers a unique opportunity to probe the structural determinants of target engagement.

Fungal Metabolite Biosynthesis and Engineering

Herquline B is a valuable reference standard for studying the biosynthesis of strained piperazine alkaloids in Penicillium species. Its isolation and characterization [1] enable comparative metabolomics and the engineering of fungal strains for enhanced production of this and related bioactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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